molecular formula C7H18N2O B13219304 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol

Cat. No.: B13219304
M. Wt: 146.23 g/mol
InChI Key: MVXIFLIJBDMYCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol typically involves the reaction of 3-chloropropanol with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group from ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

3-[2-aminoethyl(ethyl)amino]propan-1-ol

InChI

InChI=1S/C7H18N2O/c1-2-9(6-4-8)5-3-7-10/h10H,2-8H2,1H3

InChI Key

MVXIFLIJBDMYCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCO)CCN

Origin of Product

United States

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